2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide
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Description
2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound affects multiple biochemical pathways. The downstream effects of these interactions could potentially include a variety of cellular responses, depending on the specific targets and pathways involved.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.
Biological Activity
2,3-Dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a complex organic molecule with a unique structure that suggests potential for diverse biological activities. This compound features a benzamide core with methoxy substitutions and an amino group linked to a pyridazin moiety, which is further connected to a pyrazole ring. The intricate arrangement of these functional groups indicates its potential as a therapeutic agent.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This formula highlights the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which are critical for its biological activity.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Similar compounds have shown potential in inhibiting tumor growth.
- Antimicrobial Properties : The structural features may confer the ability to combat bacterial infections.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.
The biological mechanisms underlying the activity of this compound are still under investigation. However, interaction studies with biological macromolecules are essential for understanding its therapeutic potential. These studies often involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Cellular Assays : Testing the compound's effects on various cell lines to determine cytotoxicity and apoptosis induction.
Anticancer Activity
Research has indicated that derivatives containing similar structural motifs can induce apoptosis in cancer cell lines. For instance, compounds with pyrazole and methoxy groups have demonstrated significant growth inhibition in various cancer models:
Compound Name | IC50 Value (µM) | Cancer Cell Line |
---|---|---|
Compound A | 26 | A549 |
Compound B | 49.85 | HT29 |
Compound C | 30.5 | MCF7 |
These findings suggest that the presence of methoxy and pyrazole groups may enhance anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been explored in several studies. For example:
Compound Name | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Pathogen |
---|---|---|
Compound D | 31.25 | Gram-positive bacteria |
Compound E | 62.5 | Gram-negative bacteria |
These results indicate that structural elements like the benzamide core contribute to antimicrobial properties.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yla)mno)phenyl)benzamide. The following observations have been made:
- Methoxy Groups : Enhance lipophilicity and improve cellular uptake.
- Pyrazole Ring : Associated with anticancer and antimicrobial activities.
- Amine Substituents : May play a role in enzyme inhibition.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-13-14-29(28-15)21-12-11-20(26-27-21)24-16-7-9-17(10-8-16)25-23(30)18-5-4-6-19(31-2)22(18)32-3/h4-14H,1-3H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTMBVBLWUTJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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